molecular formula C30H30ClNO4S B15094647 2-[2-[(3S)-3-[3-[(E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[(methanesulfonyl)oxy]propyl]phenyl]-2-propanol

2-[2-[(3S)-3-[3-[(E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[(methanesulfonyl)oxy]propyl]phenyl]-2-propanol

Cat. No.: B15094647
M. Wt: 536.1 g/mol
InChI Key: XRINFBSWQGJTLT-LFIBNONCSA-N
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Preparation Methods

The synthesis of 2-[2-[(3S)-3-[3-[(E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[(methanesulfonyl)oxy]propyl]phenyl]-2-propanol involves several steps. The key synthetic route includes the reaction of 7-chloro-2-quinoline with an appropriate aldehyde to form the corresponding quinoline derivative. This intermediate is then subjected to a series of reactions, including alkylation, sulfonation, and reduction, to yield the final product. The industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2-[2-[(3S)-3-[3-[(E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[(methanesulfonyl)oxy]propyl]phenyl]-2-propanol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in medicinal chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As an intermediate in the synthesis of Montelukast, it plays a crucial role in the development of antiasthmatic drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[(3S)-3-[3-[(E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[(methanesulfonyl)oxy]propyl]phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Montelukast, it contributes to the inhibition of leukotriene D4 receptors, which are involved in the inflammatory response in asthma. The compound’s derivatives may also interact with other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

2-[2-[(3S)-3-[3-[(E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[(methanesulfonyl)oxy]propyl]phenyl]-2-propanol is unique due to its specific structure and role as an intermediate in the synthesis of Montelukast. Similar compounds include:

Properties

Molecular Formula

C30H30ClNO4S

Molecular Weight

536.1 g/mol

IUPAC Name

[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate

InChI

InChI=1S/C30H30ClNO4S/c1-30(2,33)27-10-5-4-8-22(27)14-18-29(36-37(3,34)35)24-9-6-7-21(19-24)11-16-26-17-13-23-12-15-25(31)20-28(23)32-26/h4-13,15-17,19-20,29,33H,14,18H2,1-3H3/b16-11+

InChI Key

XRINFBSWQGJTLT-LFIBNONCSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)OS(=O)(=O)C)O

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)OS(=O)(=O)C)O

Origin of Product

United States

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